molecular formula C13H23FN2O B1477371 (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2097999-42-1

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone

Cat. No. B1477371
CAS RN: 2097999-42-1
M. Wt: 242.33 g/mol
InChI Key: BBHDAPCNWXDGEH-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone, or FMPM, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated quaternary ammonium compound that has been found to be highly active in many biological systems. FMPM is an important tool in the study of biological processes, as it can be used to modify the behavior of proteins, enzymes, and other molecules. FMPM has been used to study the structure and function of proteins, enzymes, and other molecules, as well as to investigate the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds with structures related to piperidine and fluorinated methanones often play a critical role in synthetic chemistry. For example, nucleophilic aromatic substitution reactions involving piperidine derivatives can be crucial for synthesizing complex organic molecules (Pietra & Vitali, 1972). These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and materials science. Additionally, strategies for synthesizing spiropiperidines, which are valuable in drug discovery, highlight the versatility of piperidine scaffolds in accessing new chemical spaces (Griggs, Tape, & Clarke, 2018).

Pharmacological Research

In pharmacology, arylcycloalkylamines, including piperidine derivatives, are explored for their binding affinity to D2-like receptors, showcasing the importance of structural motifs similar to the queried compound in developing antipsychotic agents (Sikazwe et al., 2009). These studies contribute to understanding how modifications in the piperidine ring influence pharmacological activity, which is crucial for designing new therapeutic agents.

Biotechnological and Environmental Applications

On a broader scale, research into methanotrophs (microorganisms that metabolize methane) can indirectly relate to fluoromethylated compounds, as these organisms have potential in bioconversion processes and environmental remediation (Strong, Xie, & Clarke, 2015). Understanding the metabolism and application of methanotrophs can offer insights into how similar compounds might be used in environmental technology and bioremediation.

properties

IUPAC Name

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c1-13(10-14)4-8-16(9-5-13)12(17)11-2-6-15-7-3-11/h11,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDAPCNWXDGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCNCC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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